![molecular formula C20H21NO6S B2997674 3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine CAS No. 2034341-55-2](/img/structure/B2997674.png)
3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C20H21NO6S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine ring connected to a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxepin. The unique arrangement of these functional groups is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of this compound have shown promising results against various cancer cell lines.
Case Study: Antitumor Activity
A study investigated the anticancer effects of similar benzo[d][1,3]dioxole derivatives using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results indicated notable cytotoxicity with IC50 values significantly lower than those of standard treatments like doxorubicin:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A (similar structure) | HepG2 | 2.38 |
Compound A | HCT116 | 1.54 |
Compound A | MCF-7 | 4.52 |
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Doxorubicin | MCF-7 | 4.56 |
These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially involving the inhibition of EGFR signaling pathways .
The proposed mechanism of action for the anticancer activity includes:
- EGFR Inhibition : Inhibition of epidermal growth factor receptor (EGFR) pathways has been linked to reduced tumor proliferation.
- Apoptosis Induction : Assessment via annexin V-FITC assays indicates that compounds induce apoptosis in cancer cells.
- Cell Cycle Analysis : Studies show alterations in cell cycle progression, leading to increased cell death in treated cells.
Pharmacological Evaluation
In addition to anticancer properties, the compound's potential as an antibacterial agent has been explored. Research indicates that derivatives exhibit varying degrees of antibacterial activity against common pathogens.
Table: Antibacterial Activity
Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound B | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This suggests that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c22-28(23,16-3-5-17-20(11-16)25-9-1-8-24-17)21-7-6-15(12-21)14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11,15H,1,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPLFDTXAZFHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。